![molecular formula C24H20BNO2 B13353393 [2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 921198-25-6](/img/structure/B13353393.png)
[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrene moiety through an aminomethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrene Derivative: The synthesis begins with the preparation of a pyrene derivative, such as pyren-2-ylmethylamine, through nitration, reduction, and subsequent functional group transformations.
Aminomethylation: The pyrene derivative is then subjected to aminomethylation, where it reacts with formaldehyde and a secondary amine to form the aminomethyl group.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction, where the aminomethylated pyrene derivative reacts with a boronic acid precursor under mild conditions.
Industrial Production Methods
Industrial production of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, facilitated by a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding phenols or other oxygenated derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or boronic esters.
Substitution: Amino-substituted derivatives.
Aplicaciones Científicas De Investigación
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group interacts with hydroxyl groups, forming boronate esters, which are crucial in various biochemical and chemical processes. The pyrene moiety enhances the compound’s fluorescence, making it useful in imaging and sensing applications .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the pyrene moiety, making it less fluorescent but still useful in Suzuki-Miyaura coupling reactions.
Pyrene-1-boronic Acid: Similar structure but with the boronic acid group directly attached to the pyrene ring, offering different reactivity and applications.
(2-((Pyren-1-ylmethyl)amino)methyl)phenylboronic Acid: An isomer with the pyrene moiety attached at a different position, leading to variations in chemical behavior and applications.
Uniqueness
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a pyrene moiety, providing both reactivity for coupling reactions and strong fluorescence for imaging and sensing applications. This dual functionality makes it a versatile compound in various scientific fields .
Propiedades
Número CAS |
921198-25-6 |
|---|---|
Fórmula molecular |
C24H20BNO2 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
[2-[(pyren-2-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H20BNO2/c27-25(28)22-7-2-1-4-21(22)15-26-14-16-12-19-10-8-17-5-3-6-18-9-11-20(13-16)24(19)23(17)18/h1-13,26-28H,14-15H2 |
Clave InChI |
YCGMXZCTYLTMSZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CNCC2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)
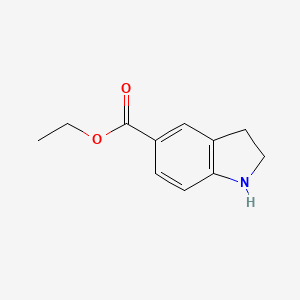
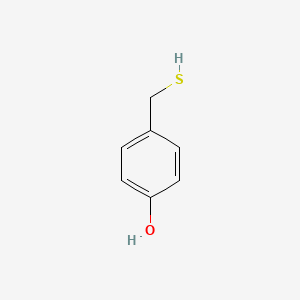
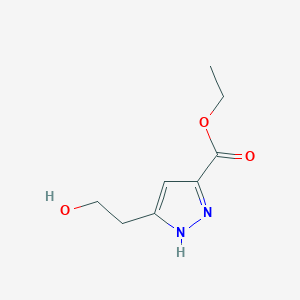
![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)

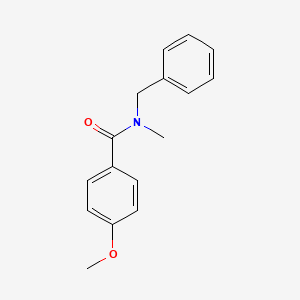
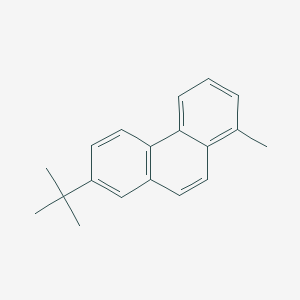
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
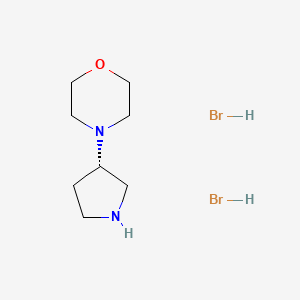
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
